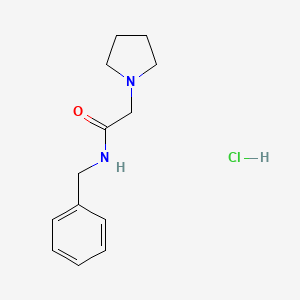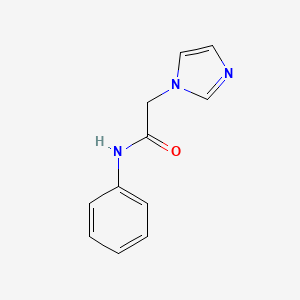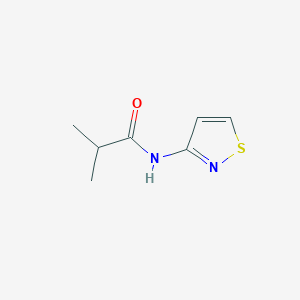
4-Oxocyclohex-1-ene-1-carbonitrile
概要
説明
4-Oxocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H7NO It features a cyclohexene ring with a ketone and a nitrile group attached
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Oxocyclohex-1-ene-1-carbonitrile involves the bromination of cyclohex-2-enone followed by a cyanation-elimination reaction. The process begins with the addition of bromine to cyclohex-2-enone in the presence of hydrogen bromide and pyridine, resulting in 2-bromo-2-cyclohexen-1-one. This intermediate is then subjected to cyanation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the laboratory synthesis, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions: 4-Oxocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is 4-hydroxycyclohex-1-ene-1-carbonitrile.
Substitution: Substituted nitriles or amides, depending on the nucleophile used.
科学的研究の応用
4-Oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Oxocyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
類似化合物との比較
Cyclohexanecarbonitrile: Similar structure but lacks the ketone group.
Cyclohexene-1-carbonitrile: Similar structure but lacks the ketone group.
Cyclopentanecarbonitrile: Similar nitrile group but different ring size.
Uniqueness: 4-Oxocyclohex-1-ene-1-carbonitrile is unique due to the presence of both a ketone and a nitrile group on the cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
特性
IUPAC Name |
4-oxocyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-5-6-1-3-7(9)4-2-6/h1H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJYIRMFYYDFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597013 | |
| Record name | 4-Oxocyclohex-1-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73453-61-9 | |
| Record name | 4-Oxocyclohex-1-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Bis[(E)-naphthalen-1-ylmethylideneamino]urea](/img/structure/B1660153.png)



![2-[[Benzyl(2-hydroxyethyl)amino]methyl]pyridin-3-ol](/img/structure/B1660162.png)




